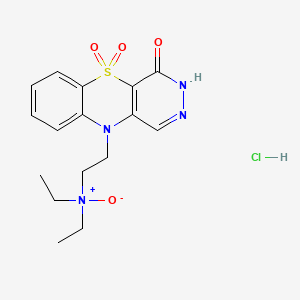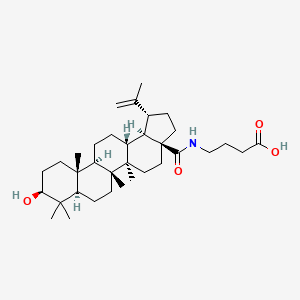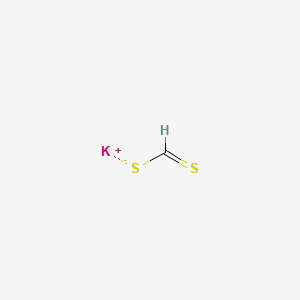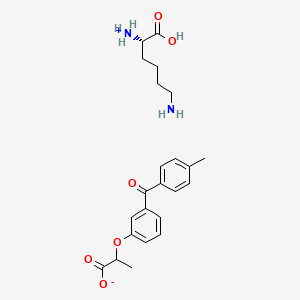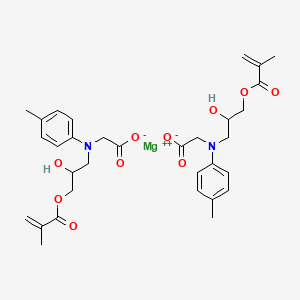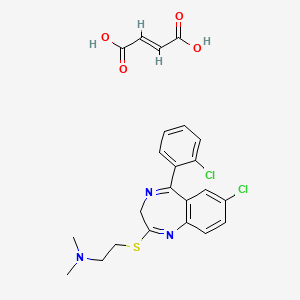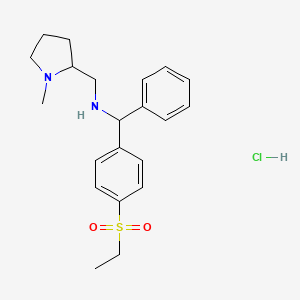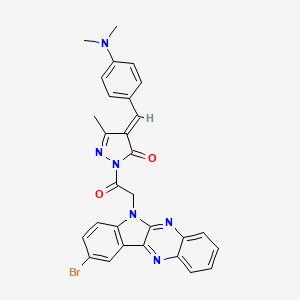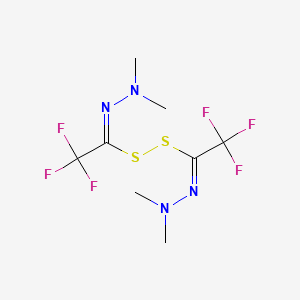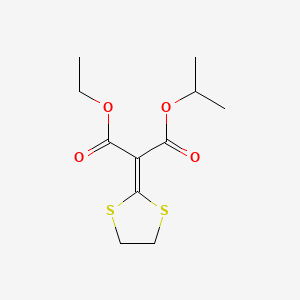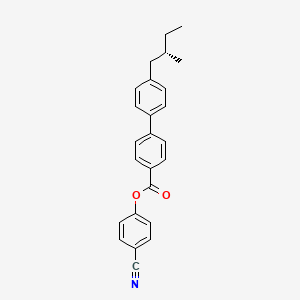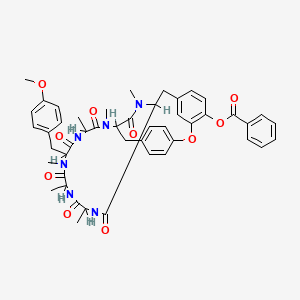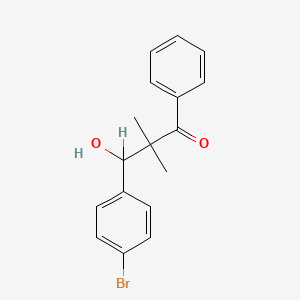
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one is an organic compound that features a bromophenyl group, a hydroxy group, and a phenylpropanone backbone
Métodos De Preparación
The synthesis of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one typically involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The carbonyl group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one include:
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound features a pyrazole moiety and exhibits different biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has unique liquid crystalline properties.
These similar compounds highlight the versatility and potential of this compound in various scientific and industrial applications.
Propiedades
Número CAS |
75990-57-7 |
|---|---|
Fórmula molecular |
C17H17BrO2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
Clave InChI |
PJCZDDPOISFUER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)Br)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


